molecular formula C7H16ClNO2 B13935060 Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride CAS No. 878497-58-6

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride

Cat. No.: B13935060
CAS No.: 878497-58-6
M. Wt: 181.66 g/mol
InChI Key: IMVUHSKIZYDLTL-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is an ester derivative of pentanoic acid, featuring an amino group at the 5th position and a methyl group at the 2nd position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of 5-amino-2-methylpentanoic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. Additionally, the use of catalysts like trimethylchlorosilane can further improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a substrate in various biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

CAS No.

878497-58-6

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

methyl 5-amino-2-methylpentanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-6(4-3-5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H

InChI Key

IMVUHSKIZYDLTL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)C(=O)OC.Cl

Origin of Product

United States

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